4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZKFAMVPFHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The benzamide group can participate in condensation reactions with various aldehydes and ketones to form imines and other derivatives.
Scientific Research Applications
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit protein kinases, which are crucial for cell growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations:
Substituent Effects on Physicochemical Properties: Fluorine vs. Chlorine: Chlorine (as in 6d) lowers melting points (153–154°C) compared to fluorinated analogues (234–235°C for 8f), likely due to reduced crystal packing efficiency . Thiomorpholine Addition: The C-S-C stretch (654 cm⁻¹) in 8f indicates sulfur incorporation, which may improve solubility and bioavailability .
Spectral Characteristics :
Table 2: Antimicrobial Activity of Selected Analogues
Key Trends:
- Fluorine Positioning: Difluoro-substituted 8f shows superior activity against Gram-negative bacteria (18–20 mm), suggesting broader-spectrum efficacy compared to mono-fluoro or non-fluoro analogues .
- Trifluoromethoxy vs. Methoxy : Compound 6d (trifluoromethoxy) exhibits moderate activity, while 8b (methoxy) shows slightly better antifungal performance, possibly due to electron-withdrawing effects enhancing target binding .
Biological Activity
Overview
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the class of thienopyrimidine derivatives. Its structure features a fluorine atom and a benzamide group, which enhance its chemical properties and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a protein kinase inhibitor.
Target Enzymes
The primary biological target of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is protein kinases. These enzymes play crucial roles in cellular signaling pathways, influencing processes such as cell growth, differentiation, and metabolism. The compound inhibits specific protein kinases, thereby modulating these pathways and potentially impacting cancer cell proliferation and survival.
Mode of Action
The inhibition of protein kinases by this compound alters various cellular processes. For instance, it has been observed to significantly inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell cycle regulation and apoptosis.
Antioxidant Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives, including 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, may exhibit antioxidant activity. The presence of nitrogen and sulfur atoms in the thieno[2,3-d]pyrimidine core structure suggests mechanisms such as hydrogen atom transfer (HAT) and electron transfer processes that contribute to their ability to scavenge free radicals. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and cardiovascular conditions .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For example, it has been shown to inhibit key signaling pathways that are often dysregulated in cancer cells. The compound's ability to selectively target specific kinases associated with tumor growth makes it a promising candidate for further development as an anticancer agent .
Case Studies
-
Inhibition of Cancer Cell Proliferation
A study demonstrated that 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide effectively inhibited the growth of various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations. -
Antioxidant Activity Assessment
The antioxidant activity of related thieno[2,3-d]pyrimidine derivatives was evaluated using Density Functional Theory (DFT) calculations. The study found that these compounds exhibited notable scavenging abilities against reactive oxygen species (ROS), suggesting their potential use in mitigating oxidative stress-related diseases .
Comparative Analysis
To better understand the biological activity of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, it is useful to compare it with other thienopyrimidine derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Thieno[3,2-d]pyrimidine-4-ones | Anticancer, antimicrobial | Similar structural motifs |
| Thieno[3,4-b]pyridine derivatives | Protein kinase inhibition | Diverse biological activities |
| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer | Known for their potent kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
